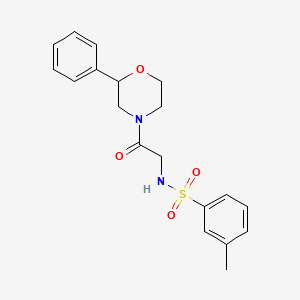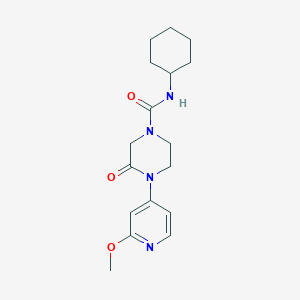![molecular formula C19H13FN2OS B2451993 6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile CAS No. 252059-94-2](/img/structure/B2451993.png)
6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile is a complex organic compound characterized by its unique molecular structure, which includes a fluorophenyl group, a methoxyphenyl group, and a nicotinonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile typically involves multiple steps, starting with the preparation of the fluorophenyl and methoxyphenyl precursors. These precursors are then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final compound. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its purest form.
化学反応の分析
Types of Reactions: 6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles, such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine: The compound has been investigated for its potential medicinal properties, including its antiproliferative and anti-inflammatory effects. These properties make it a candidate for the development of new drugs to treat various diseases, such as cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in the development of new polymers, coatings, and other high-performance materials.
作用機序
The mechanism by which 6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system in which it is used.
類似化合物との比較
6-(4-Fluorophenyl)pyridine-3-boronic acid
4,4'-difluorobenzophenone
Bis(4-fluorophenyl)methanone
Uniqueness: 6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile stands out due to its unique combination of functional groups and its potential applications in various fields. Unlike its similar compounds, it has shown promising biological activities and industrial applications, making it a valuable compound for further research and development.
特性
IUPAC Name |
6-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS/c1-23-16-7-9-17(10-8-16)24-19-14(12-21)4-11-18(22-19)13-2-5-15(20)6-3-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWBCQIABXICGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(2-Chloro-6-fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2451913.png)
![2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2451914.png)


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2451918.png)


![5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2451924.png)



![(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide](/img/structure/B2451930.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/new.no-structure.jpg)

